molecular formula C17H12N4O2S B2784161 4-cyano-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886912-94-3

4-cyano-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2784161
CAS RN: 886912-94-3
M. Wt: 336.37
InChI Key: LXOFWQNPDWLYIB-UHFFFAOYSA-N
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Description

4-cyano-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in scientific research. This compound is known for its ability to inhibit certain enzymatic activities, making it a promising tool for studying various biological processes.

Scientific Research Applications

Structural Analysis and Synthesis

The study of the crystal structure, Hirshfeld surfaces, and biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives provides insight into the molecular geometry, intermolecular interactions, and potential applications of these compounds. For instance, the synthesis and structural elucidation of compounds such as 2-phenyl-1-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide have been characterized by spectral studies and single crystal X-ray diffraction methods. These compounds exhibit interesting intermolecular hydrogen bonds and Hirshfeld surface analysis revealing the significance of H…H intercontacts. Moreover, their biological activities, including antioxidant and antibacterial properties against Staphylococcus aureus, highlight their potential therapeutic applications (Subbulakshmi N. Karanth et al., 2019).

Biological and Anticancer Activity

The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown to possess moderate to excellent anticancer activity against multiple cancer cell lines. This underscores the potential of these compounds as therapeutic agents in oncology. Their evaluation against breast cancer, lung cancer, colon cancer, and ovarian cancer cell lines reveals their significant anticancer potency, comparing favorably with the reference drug etoposide (B. Ravinaik et al., 2021).

Corrosion Inhibition

The investigation into the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid showcases the chemical utility of these derivatives. The study explores how substitution and temperature affect their performance, with compounds such as 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol exhibiting protective layer formation on mild steel surfaces. This indicates their potential in industrial applications as corrosion inhibitors, offering a physicochemical and theoretical understanding of their adsorption characteristics and inhibition mechanism (P. Ammal et al., 2018).

properties

IUPAC Name

4-cyano-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c1-24-14-4-2-3-13(9-14)16-20-21-17(23-16)19-15(22)12-7-5-11(10-18)6-8-12/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOFWQNPDWLYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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